molecular formula C8H12N2O2 B8415012 N-(3-Hydroxypropyl)pyrrole-2-carboxamide

N-(3-Hydroxypropyl)pyrrole-2-carboxamide

Cat. No.: B8415012
M. Wt: 168.19 g/mol
InChI Key: WRZNYMQTILRJNZ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)pyrrole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the pyrrole-2-carboxamide class of molecules, which have been identified as promising scaffolds in the development of novel therapeutic agents. This compound is specifically designed for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Research Applications and Potential Value The core pyrrole-2-carboxamide structure is a privileged scaffold in drug discovery. Recent scientific investigations have revealed that pyrrole-2-carboxamide derivatives exhibit potent activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . These compounds are designed to target Mycobacterial membrane protein large 3 (MmpL3), a key transporter essential for the synthesis of the mycobacterial cell wall . Inhibiting MmpL3 disrupts the transport of mycolic acids, leading to the accumulation of trehalose monomycolates (TMM) in the cytoplasm and ultimately compromising cell wall integrity and bacterial survival . This mechanism is distinct from many existing antibiotics, making such inhibitors particularly valuable for combating drug-resistant strains of TB. While the specific biological data for this compound is under investigation, its structure aligns with established structure-activity relationship (SAR) studies. Research indicates that the anti-TB activity of pyrrole-2-carboxamides is highly dependent on the substituents on both the pyrrole ring and the carboxamide nitrogen . The 3-hydroxypropyl group on the carboxamide moiety is an optimizable position that can influence the compound's potency, metabolic stability, and overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or lead molecule in various fields, including: - Antimicrobial drug discovery programs targeting multidrug-resistant bacteria. - Structure-activity relationship (SAR) studies to optimize potency and drug-like properties. - Biochemical assay development for high-throughput screening. - Mechanistic studies of bacterial cell wall biosynthesis and transport proteins. This product is offered for research purposes to support the development of new, more effective anti-infective agents.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H12N2O2/c11-6-2-5-10-8(12)7-3-1-4-9-7/h1,3-4,9,11H,2,5-6H2,(H,10,12)

InChI Key

WRZNYMQTILRJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)NCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives (Compounds 3 and 5)
  • Structure : Features a benzoylphenyl group at the amide nitrogen instead of 3-hydroxypropyl.
  • Activity : Demonstrated significant lipid-lowering effects in Triton WR-1339-induced hyperlipidemic rats, reducing plasma triglycerides (p<0.001), LDL cholesterol, and total cholesterol while elevating HDL levels by 22% (compound 3) and 4.5% (compound 5) .
  • Key Advantage : The aromatic benzoylphenyl group enhances steric bulk and π-π interactions, likely improving binding to lipid-regulating targets like PPAR-α/γ receptors.
  • Limitation : Increased lipophilicity may reduce aqueous solubility, limiting bioavailability.
N-(3-Methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
  • Structure : Contains a methoxypropyl chain and a fused pyrido-pyrrolo-pyrimidine ring system.
  • Key Advantage : Methoxy groups improve metabolic stability compared to hydroxylated analogs.
  • Limitation : Complex synthesis due to the polycyclic core, raising production costs.
2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
  • Structure : Incorporates a cyclopropyl ring and a branched methylbutan-2-yl group.
  • Activity : Structural analogs of pyrrolo-pyrazine carboxamides are often explored for antiviral or anticancer applications, though specific data for this compound are unavailable .
  • Key Advantage : Cyclopropyl groups enhance rigidity and metabolic resistance.
  • Limitation : Branched alkyl chains may hinder membrane permeability.
N-Isopropyl-1H-pyrrole-3-carboxamide
  • Structure : Substituted at the pyrrole-3-position with an isopropyl group.
  • Activity : While uncharacterized pharmacologically, the isopropyl group’s steric effects may alter binding kinetics compared to 2-carboxamide derivatives .
  • Key Advantage : Simpler synthesis and lower molecular weight.
  • Limitation : Reduced hydrogen-bonding capacity due to the absence of hydroxyl groups.

Pharmacokinetic and Physicochemical Properties

Compound Solubility (Predicted) logP (Predicted) Metabolic Stability Key Substituent Effect
N-(3-Hydroxypropyl)pyrrole-2-carboxamide High (due to -OH) ~1.2 Moderate (oxidative metabolism likely) Hydroxyl enhances solubility but increases metabolic liability.
N-(4-Benzoylphenyl)pyrrole-2-carboxamide Low ~3.5 High (aromatic rings resist oxidation) Benzoylphenyl improves target affinity but reduces solubility.
N-(3-Methoxypropyl)pyrido-pyrrolo-pyrimidine Moderate ~2.8 High (methoxy resists degradation) Methoxy balances solubility and stability.
N-Isopropyl-pyrrole-3-carboxamide Moderate ~1.8 High (simple structure) Isopropyl minimizes polarity, favoring passive diffusion.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for N-(3-Hydroxypropyl)pyrrole-2-carboxamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and 3-hydroxypropylamine under reflux conditions. For example, derivatives like 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide are synthesized using bromination followed by amide coupling. Characterization relies on IR spectroscopy (to confirm amide bonds) and NMR (to resolve substituent positions and hydrogen environments). Purification is achieved via column chromatography with ethyl acetate/hexane gradients .

Q. How are initial biological activities of pyrrole-2-carboxamide derivatives evaluated in preclinical models?

  • Methodological Answer : Lipid-lowering effects are tested in hyperlipidemic rat models induced by Triton WR-1339. Parameters like total cholesterol, triglycerides, and HDL levels are measured using enzymatic assays. For antibacterial activity, derivatives are screened against Gram-positive and Gram-negative strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Q. Which analytical techniques are critical for confirming the purity and structure of these compounds?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formulas, while HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity (>95%). NMR (¹H and ¹³C) resolves stereochemistry and functional groups. For example, ¹H NMR of N-cyclopropyl derivatives shows characteristic splitting patterns for cyclopropyl protons (δ 0.51–0.73 ppm) .

Advanced Research Questions

Q. How can computational tools guide the design of pyrrole-2-carboxamide derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like HMG-CoA reductase (lipid metabolism) or bacterial enzymes (e.g., DNA gyrase). Quantitative Structure-Activity Relationship (QSAR) models optimize substituents; electron-withdrawing groups (e.g., Br, CF₃) enhance antibacterial potency by increasing membrane permeability .

Q. What experimental strategies address contradictions in bioactivity data across different models?

  • Methodological Answer : Cross-validation using orthogonal assays is critical. For instance, lipid-lowering effects observed in Triton WR-1339-induced rats should be corroborated in high-fat diet models. Dose-response curves and pharmacokinetic studies (e.g., plasma half-life via LC-MS) clarify whether discrepancies arise from bioavailability or model-specific mechanisms .

Q. How can structural modifications improve solubility or metabolic stability without compromising activity?

  • Methodological Answer : Introducing polar groups (e.g., hydroxyls, sulfonamides) enhances aqueous solubility. For metabolic stability, replace labile esters with amides or incorporate fluorinated groups (e.g., CF₃) to slow cytochrome P450-mediated degradation. Reaction optimization in DMF at 60°C improves yields of sulfonamide derivatives .

Q. What in vivo experimental designs are optimal for validating mechanistic hypotheses?

  • Methodological Answer : Use transgenic rodent models (e.g., ApoE⁻/⁻ mice) for atherosclerosis studies. Combine histological analysis (aortic plaque staining) with biomarker profiling (CRP, IL-6) to link lipid-lowering effects to anti-inflammatory pathways. For antimicrobials, employ neutropenic murine infection models with tissue burden quantification .

Q. How do reaction conditions influence the regioselectivity of pyrrole-2-carboxamide derivatization?

  • Methodological Answer : Electrophilic substitution on pyrrole is pH-dependent. Bromination at C4/C5 positions requires acetic acid as a solvent, while Friedel-Crafts acylations use AlCl₃ in anhydrous dichloromethane. Kinetic studies (e.g., varying temperature from 0°C to 25°C) optimize yields for multi-step syntheses .

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